molecular formula C17H17NO3 B11639445 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11639445
M. Wt: 283.32 g/mol
InChI Key: NLQUBOQBSLHSCT-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-ethylphenyl isocyanate with phenyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenyl)carbamoyl]phenyl acetate
  • 4-[(4-Propylphenyl)carbamoyl]phenyl acetate
  • 4-[(4-Butylphenyl)carbamoyl]phenyl acetate

Uniqueness

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct properties and applications.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[4-[(4-ethylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-3-13-4-8-15(9-5-13)18-17(20)14-6-10-16(11-7-14)21-12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

NLQUBOQBSLHSCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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